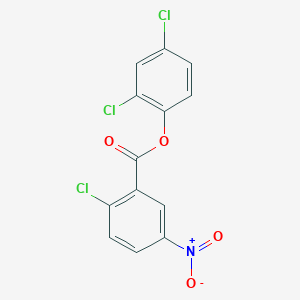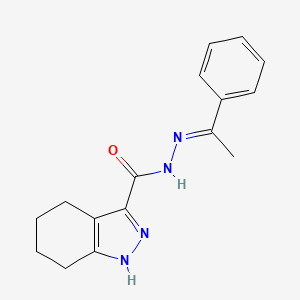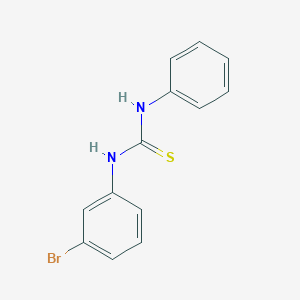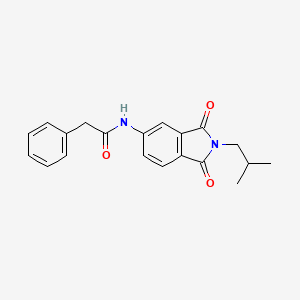![molecular formula C18H25N3O3 B5716210 N-(4-{[2-(cyclohexylcarbonyl)hydrazino]carbonyl}phenyl)-2-methylpropanamide](/img/structure/B5716210.png)
N-(4-{[2-(cyclohexylcarbonyl)hydrazino]carbonyl}phenyl)-2-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-{[2-(cyclohexylcarbonyl)hydrazino]carbonyl}phenyl)-2-methylpropanamide, also known as CHIR-99021, is a small molecule inhibitor of glycogen synthase kinase-3 (GSK-3). It was first synthesized by Chiron Corporation in 2003 and has since been extensively studied for its potential therapeutic applications.
Wirkmechanismus
GSK-3 is a serine/threonine kinase that plays a key role in many cellular processes, including glycogen metabolism, cell cycle regulation, and apoptosis. N-(4-{[2-(cyclohexylcarbonyl)hydrazino]carbonyl}phenyl)-2-methylpropanamide binds to the ATP-binding site of GSK-3 and inhibits its activity, leading to downstream effects on various signaling pathways.
Biochemical and Physiological Effects:
In addition to its effects on cellular signaling pathways, N-(4-{[2-(cyclohexylcarbonyl)hydrazino]carbonyl}phenyl)-2-methylpropanamide has been shown to have a number of biochemical and physiological effects. It has been shown to promote the differentiation of embryonic stem cells into neuronal and pancreatic cell types, and to enhance the survival and function of insulin-producing cells in vitro. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(4-{[2-(cyclohexylcarbonyl)hydrazino]carbonyl}phenyl)-2-methylpropanamide is its specificity for GSK-3, which allows researchers to study the effects of GSK-3 inhibition without affecting other signaling pathways. However, N-(4-{[2-(cyclohexylcarbonyl)hydrazino]carbonyl}phenyl)-2-methylpropanamide is not a perfect inhibitor and may have off-target effects at higher concentrations. Additionally, its relatively low solubility in aqueous solutions can make it difficult to work with in some experimental systems.
Zukünftige Richtungen
There are many potential future directions for research on N-(4-{[2-(cyclohexylcarbonyl)hydrazino]carbonyl}phenyl)-2-methylpropanamide. One area of interest is its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is its potential use in regenerative medicine, particularly in the differentiation of stem cells into specific cell types for transplantation. Finally, further research is needed to fully understand the downstream effects of GSK-3 inhibition and to identify potential off-target effects of N-(4-{[2-(cyclohexylcarbonyl)hydrazino]carbonyl}phenyl)-2-methylpropanamide.
Synthesemethoden
The synthesis of N-(4-{[2-(cyclohexylcarbonyl)hydrazino]carbonyl}phenyl)-2-methylpropanamide involves several steps, starting with the reaction of 4-nitrophenylhydrazine with cyclohexanone to form 4-(cyclohexylcarbonyl)phenylhydrazine. This intermediate is then reacted with 2-methyl-2-propanol and trifluoroacetic anhydride to form the final product, N-(4-{[2-(cyclohexylcarbonyl)hydrazino]carbonyl}phenyl)-2-methylpropanamide. The overall yield of this synthesis is approximately 25%.
Wissenschaftliche Forschungsanwendungen
N-(4-{[2-(cyclohexylcarbonyl)hydrazino]carbonyl}phenyl)-2-methylpropanamide has been widely used in scientific research as a tool compound to study the role of GSK-3 in various biological processes. It has been shown to have a wide range of effects on cellular signaling pathways, including the Wnt/β-catenin pathway, the insulin signaling pathway, and the mTOR pathway.
Eigenschaften
IUPAC Name |
N-[4-[(cyclohexanecarbonylamino)carbamoyl]phenyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3/c1-12(2)16(22)19-15-10-8-14(9-11-15)18(24)21-20-17(23)13-6-4-3-5-7-13/h8-13H,3-7H2,1-2H3,(H,19,22)(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNWCATUMEYYPAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)C(=O)NNC(=O)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-{[2-(cyclohexylcarbonyl)hydrazinyl]carbonyl}phenyl)-2-methylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 4-{[4-(3-oxo-1-buten-1-yl)phenoxy]methyl}benzoate](/img/structure/B5716144.png)
![4-ethyl-3-methyl-1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-ol](/img/structure/B5716153.png)

![1-{4-[(4-nitrobenzyl)oxy]phenyl}-1-butanone](/img/structure/B5716168.png)
![N-[4-(4-morpholinyl)phenyl]-2-(1-naphthyl)acetamide](/img/structure/B5716173.png)
![2-[(4-chlorobenzyl)thio]-N-(4-chloro-2-methylphenyl)acetamide](/img/structure/B5716180.png)
![1-[2-(4-tert-butylphenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde](/img/structure/B5716188.png)

![1-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B5716197.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5716203.png)

![N'-({5-[(3,4-dichlorophenoxy)methyl]-2-furyl}methylene)isonicotinohydrazide](/img/structure/B5716228.png)
